1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one
Description
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one (CAS: 2055839-77-3) is a bicyclo[1.1.1]pentane derivative characterized by a hydroxyl group at the 3-position and an acetyl group at the 1-position. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol and a purity range of 95–97% . This compound is primarily used as a pharmaceutical building block, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules. It is typically stored at room temperature and sold in quantities ranging from 1g to 25kg .
Key properties include:
- Melting point/Boiling point: Not explicitly reported, but similar bicyclo[1.1.1]pentane derivatives exhibit high thermal stability due to their strained ring structure.
- Solubility: Likely polar organic solvents (e.g., DCM, EtOAc) based on its functional groups.
- Synthetic routes: Often synthesized via coupling reactions involving bicyclo[1.1.1]pentane carboxylic acid derivatives .
Properties
IUPAC Name |
1-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIAKFWEGCIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a diene with a ketone in the presence of a strong acid catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to handle the required conditions. The process may also include purification steps to achieve the desired purity level, often using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can act as a hydrogen bond donor, while the ketone group can participate in various chemical reactions, influencing biological processes and material properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives are valued for their rigid, three-dimensional structures, which serve as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug design . Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects :
- Hydroxyl vs. Methyl/Methoxy : The 3-hydroxy group in the target compound enhances hydrogen-bonding capacity, improving solubility and target binding compared to hydrophobic methyl or methoxy substituents .
- Phenyl vs. Alkyl : The 3-phenyl derivative (C₁₂H₁₂O) exhibits higher lipophilicity (clogP ~2.5), making it suitable for blood-brain barrier penetration, whereas alkyl substituents prioritize metabolic stability .
Synthetic Accessibility :
- The target compound is synthesized via coupling reactions (e.g., amidation or esterification) with yields up to 79% . In contrast, fluorinated derivatives require specialized reagents like (PhO)₂P(O)N₃ for azide incorporation .
Bioisosteric Utility :
- Bicyclo[1.1.1]pentanes are replacing tert-butyl groups to reduce metabolic oxidation. For example, 3-alkylbicyclo[1.1.1]pentan-1-amines are synthesized directly from [1.1.1]propellane, streamlining drug discovery .
Stability and Storage :
- Compounds like N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide (CAS: 1628196-21-3) require storage at 2–8°C due to hygroscopicity, whereas the target compound is stable at room temperature .
Biological Activity
1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one, a bicyclic compound with the molecular formula C7H10O2, has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique bicyclic structure allows for various interactions with biological systems, making it a subject of research in drug design and development.
Molecular Characteristics
- Molecular Formula : C7H10O2
- Molecular Weight : 126.155 g/mol
- CAS Number : 2055839-77-3
Biological Activity Overview
Research indicates that bicyclo[1.1.1]pentane derivatives, including this compound, exhibit diverse biological activities. Some of the key areas of interest include:
- Antimicrobial Properties : Compounds with similar structural motifs have shown activity against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary studies suggest that bicyclic compounds can modulate inflammatory pathways, which may lead to therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Research into related compounds indicates potential neuroprotective properties, which could be beneficial in neurodegenerative disorders.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several bicyclic compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Anti-inflammatory Activity
In a separate investigation focused on inflammatory responses, researchers assessed the impact of bicyclic compounds on cytokine production in human cell lines. The findings demonstrated that these compounds could reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their utility in managing inflammatory conditions .
Neuroprotective Effects
A study examining the neuroprotective effects of bicyclic compounds in animal models of Alzheimer's disease found that these compounds could enhance cognitive function and reduce amyloid plaque accumulation. This suggests a promising avenue for developing treatments for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural and functional features of 1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one?
- The compound features a strained bicyclo[1.1.1]pentane core, a hydroxyl group at the 3-position, and an acetyl group at the 1-position. The bicyclic system introduces significant ring strain (~70 kcal/mol), which enhances reactivity for nucleophilic or electrophilic attacks. The hydroxyl group enables hydrogen bonding, while the acetyl group facilitates ketone-based transformations (e.g., reductions, condensations) .
Q. What safety protocols are critical when handling this compound?
- Based on GHS classifications for structurally similar bicyclo compounds:
- Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert atmosphere. Avoid dust formation to minimize inhalation risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR identify bicyclic protons (δ 1.8–2.5 ppm) and carbonyl carbons (δ 205–210 ppm).
- IR : Strong absorption bands for hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) groups.
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of HO or CO) .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound via [1.1.1]propellane precursors be mitigated?
- Optimize reaction conditions using magnesium amides and alkyl electrophiles at low temperatures (−78°C to 0°C) to stabilize intermediates. Flow reactors improve scalability by enhancing heat transfer and reducing side reactions. Purification via silica gel chromatography with ethyl acetate/hexane gradients resolves by-products .
Q. How to resolve conflicting reactivity data in polar vs. nonpolar solvents?
- In polar solvents (e.g., DMF), the hydroxyl group participates in hydrogen bonding, reducing nucleophilicity. In nonpolar solvents (e.g., toluene), the strained bicyclic system dominates reactivity. Control experiments with protecting groups (e.g., TBS for hydroxyl) clarify solvent effects .
Q. What computational methods predict the bioactivity of bicyclo[1.1.1]pentane derivatives?
- Molecular Docking : Assess binding affinity with targets like enzymes or receptors (e.g., cyclooxygenase).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity.
- DFT Calculations : Evaluate strain energy and transition-state geometries for reactivity predictions .
Q. What strategies enable regioselective functionalization of the bicyclic core?
- Protecting Groups : Temporarily block the hydroxyl group with TBSCl to direct reactions to the acetyl moiety.
- Catalysts : Use Pd-catalyzed cross-coupling for C–H functionalization at the bridgehead position.
- Radical Reactions : Initiate regioselective halogenation (e.g., NBS/light) at strained C–C bonds .
Q. What challenges arise in crystallographic analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
